Phosphinic amide, P,P-dibutyl-N,N-diisopropyl-
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Overview
Description
Phosphinic amide, P,P-dibutyl-N,N-diisopropyl-, is a chemical compound belonging to the class of phosphinic amides. These compounds are characterized by the presence of a phosphorus atom bonded to two alkyl groups and an amide group. Phosphinic amides are known for their versatility in various chemical reactions and their applications in different fields such as catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic amide, P,P-dibutyl-N,N-diisopropyl-, can be synthesized through several methods. One common approach involves the reaction of diarylphosphine oxides with amines via electrosynthesis. This method is efficient and yields phosphinic amides in good to excellent yields under mild and metal-free conditions . Another method involves the ortho-directed lithiation of N,N-diisopropyl-P,P-diphenylphosphinic amide followed by trapping with Ph2PCl and subsequent oxidation .
Industrial Production Methods
Industrial production of phosphinic amides typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific methods used can vary depending on the desired properties of the final product and the available resources.
Chemical Reactions Analysis
Types of Reactions
Phosphinic amide, P,P-dibutyl-N,N-diisopropyl-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound back to its corresponding phosphine.
Substitution: The amide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines.
Scientific Research Applications
Phosphinic amide, P,P-dibutyl-N,N-diisopropyl-, has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Phosphinic amides are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent in various medical applications.
Industry: The compound is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which phosphinic amide, P,P-dibutyl-N,N-diisopropyl-, exerts its effects involves its ability to form stable complexes with metal ions. This property is crucial in catalytic processes where the compound acts as a ligand, facilitating the activation and transformation of substrates. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Phosphinic amide, P,P-dibutyl-N,N-diisopropyl-, can be compared with other similar compounds such as:
Diphenylphosphoryl-phosphinic amides: These compounds have similar structures but different alkyl groups attached to the phosphorus atom.
Phosphorothioyl-phosphinic amides: These compounds contain sulfur atoms instead of oxygen, leading to different chemical properties and reactivity.
Phosphoroselenoyl-phosphinic amides: These compounds have selenium atoms, which also affect their chemical behavior and applications.
The uniqueness of phosphinic amide, P,P-dibutyl-N,N-diisopropyl-, lies in its specific alkyl groups and the resulting chemical properties, making it suitable for particular applications in catalysis and material science.
Properties
CAS No. |
3736-67-2 |
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Molecular Formula |
C14H32NOP |
Molecular Weight |
261.38 g/mol |
IUPAC Name |
N-dibutylphosphoryl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C14H32NOP/c1-7-9-11-17(16,12-10-8-2)15(13(3)4)14(5)6/h13-14H,7-12H2,1-6H3 |
InChI Key |
CETXIFFYLYWMLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)N(C(C)C)C(C)C |
Origin of Product |
United States |
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